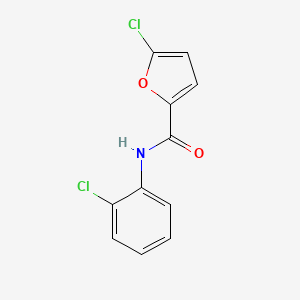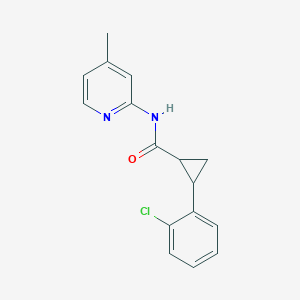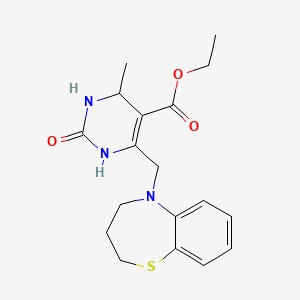
4-(4-Methoxypyrimidin-2-yl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methoxypyrimidin-2-yl)piperazin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MPP, and it has a molecular formula of C10H14N4O2. MPP is a pyrimidine derivative that has a piperazine ring attached to it.
Wirkmechanismus
The mechanism of action of MPP is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and DNA polymerase. MPP has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
MPP has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various fungal and bacterial strains. Additionally, MPP has been shown to induce apoptosis in cancer cells. MPP has also been studied for its potential use as a neuroprotective agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPP in lab experiments is its potential use as a neuroprotective agent. Additionally, MPP has been shown to inhibit the growth of various fungal and bacterial strains. However, one limitation of using MPP in lab experiments is its limited solubility in water.
Zukünftige Richtungen
There are several future directions for the study of MPP. One area of research could be the investigation of MPP's potential use as a neuroprotective agent. Additionally, the development of more efficient synthesis methods for MPP could be explored. Furthermore, the investigation of MPP's potential use in cancer treatment could be further studied.
Synthesemethoden
The synthesis of MPP involves the reaction of 2-amino-4-methoxypyrimidine with ethyl chloroformate in the presence of triethylamine. The resulting intermediate is then reacted with piperazine to form MPP. The overall yield of this reaction is approximately 70%.
Wissenschaftliche Forschungsanwendungen
MPP has potential applications in various fields of scientific research. It has been found to have significant antifungal and antibacterial properties. It has also been investigated for its potential use in cancer treatment. MPP has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, MPP has been studied for its potential use as a neuroprotective agent.
Eigenschaften
IUPAC Name |
4-(4-methoxypyrimidin-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c1-15-8-2-3-11-9(12-8)13-5-4-10-7(14)6-13/h2-3H,4-6H2,1H3,(H,10,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQBQQGEYPOHKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCNC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(cyclopropylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B7461431.png)
![[4-(2-Fluorophenyl)piperazin-1-yl]-(3-phenylimidazol-4-yl)methanone](/img/structure/B7461452.png)

![3-[1-[2-[2-(methylsulfanylmethyl)benzimidazol-1-yl]acetyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7461464.png)

![4-[2-(3-methoxyanilino)-2-oxoethoxy]-N-(1-pyridin-2-ylethyl)benzamide](/img/structure/B7461494.png)
![2-(Benzimidazol-1-ylmethyl)-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461501.png)
![N-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1-methyl-4-(2-methyl-1,3-thiazol-4-yl)pyrrole-2-carboxamide](/img/structure/B7461502.png)
![1-[[3-(2-Methylpiperidin-1-yl)sulfonylbenzoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7461505.png)
![N-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7461507.png)

![2-[benzenesulfonyl(methyl)amino]-N,N-dimethylacetamide](/img/structure/B7461526.png)

